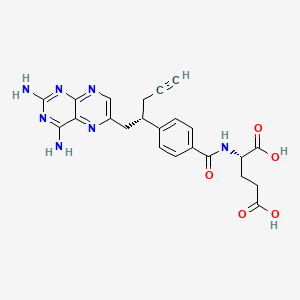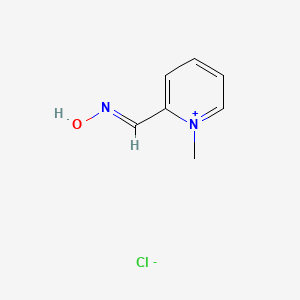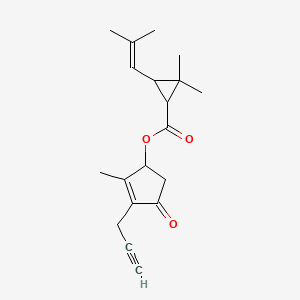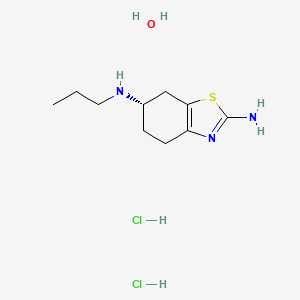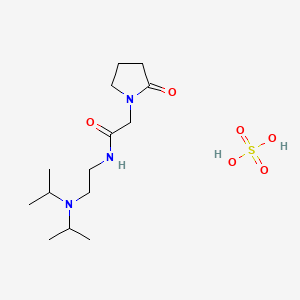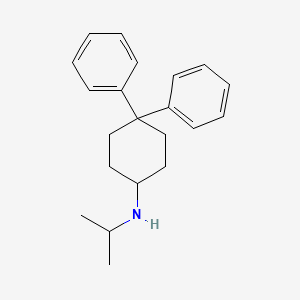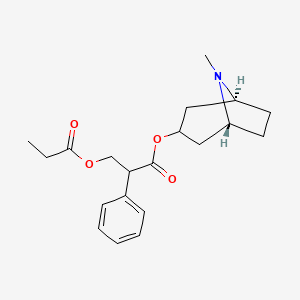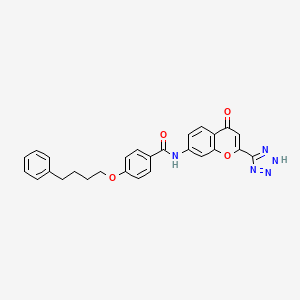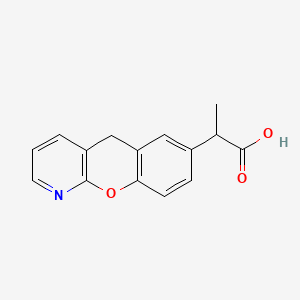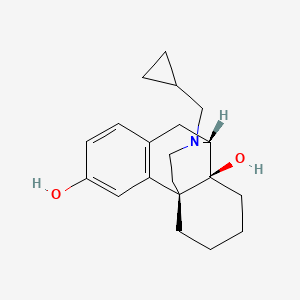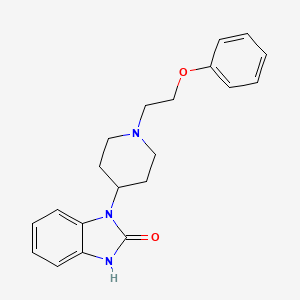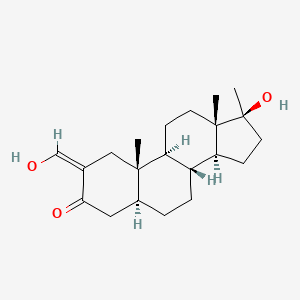
オキシメトロン
概要
説明
オキシメトロンは、化学名2-ヒドロキシメチレン-17α-メチル-5α-アンドロスタン-17β-オール-3-オンとしても知られており、合成アナボリックアンドロゲンステロイドです。1959年に初めて処方され、主に貧血と骨粗鬆症の治療に使用されています。 また、栄養失調または発達遅延の患者の筋肉の成長を促進するためにも使用されます .
作用機序
オキシメトロンは、様々な組織の androgen 受容体に結合することにより、その効果を発揮します。この結合は、androgen 受容体を活性化し、タンパク質合成と筋肉の成長を促進します。また、赤血球の産生を増加させるエリスロポエチンを産生します。 この化合物のアナボリック効果は、主に androgen 受容体経路の活性化を介して仲介されています .
類似の化合物との比較
類似の化合物
メタンドロステノロン: 筋肉構築特性が類似した別のアナボリックステロイドです。
ナンドロロン: アンドロゲン性副作用が少ないながらも筋肉の成長を促進する能力で知られています。
スタノゾロール: アナボリック特性のために使用されますが、副作用のプロフィールが異なります
ユニークさ
オキシメトロンは、強いアナボリック効果と比較的弱いアンドロゲン効果が特徴です。 特に筋肉の成長を促進し、赤血球の産生を増加させることに優れており、貧血や筋肉の消耗などの状態に対する貴重な治療薬となっています .
科学的研究の応用
オキシメトロンは、科学研究において幅広い応用があります。
化学: アナボリックステロイドの同定と定量のための分析化学における基準物質として使用されます。
生物学: 筋肉の成長と発達に対する効果について研究されています。
医学: 貧血、骨粗鬆症、HIV / AIDSなどによる筋肉の消耗症候群の治療に使用されます。
生化学分析
Biochemical Properties
Oxymetholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a synthetic derivative of testosterone and exhibits strong anabolic effects and weak androgenic effects . Oxymetholone interacts with the androgen receptor, which is a type of nuclear receptor that is activated by binding to androgens like testosterone and dihydrotestosterone. This interaction leads to the activation of specific genes that promote muscle growth and red blood cell production .
Cellular Effects
Oxymetholone influences various types of cells and cellular processes. It stimulates bone marrow cells, leading to an increase in red blood cell production, which is beneficial in treating anemia . Additionally, Oxymetholone promotes muscle growth by enhancing protein synthesis in muscle cells. It also affects cell signaling pathways, gene expression, and cellular metabolism by binding to the androgen receptor and modulating the transcription of target genes .
Molecular Mechanism
The molecular mechanism of Oxymetholone involves its binding to the androgen receptor, which undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . These areas of binding are called hormone response elements, which influence the transcriptional activity of certain genes, producing the androgen effects . Oxymetholone also has very low affinity for human serum sex hormone-binding globulin, which allows it to remain active in the bloodstream for a longer duration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxymetholone change over time. It is known to be highly effective in promoting extensive gains in body mass by improving protein synthesis . The uncontrolled misuse of Oxymetholone can lead to a variety of detrimental effects, including cardiovascular events . Long-term use of Oxymetholone has been associated with liver damage and other adverse effects .
Dosage Effects in Animal Models
The effects of Oxymetholone vary with different dosages in animal models. At therapeutic doses, Oxymetholone is effective in treating anemia and promoting muscle growth . At high doses, it can cause toxic effects, including liver damage and cardiovascular issues . The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid adverse effects .
Metabolic Pathways
Oxymetholone is metabolized in the liver through various pathways, including oxidation, reduction, hydroxylation, and conjugation . The drug’s metabolism can be influenced by other substances, which may either increase or decrease its effectiveness . The metabolic pathways of Oxymetholone involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
Oxymetholone is well-absorbed when taken orally and is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor . It is distributed within cells and tissues, with a significant portion being metabolized in the liver . The drug’s distribution is influenced by its low affinity for serum sex hormone-binding globulin, allowing it to remain active in the bloodstream .
Subcellular Localization
Oxymetholone’s subcellular localization involves its transport into the cell nucleus after binding to the androgen receptor . This localization is crucial for its activity, as it allows the drug to interact with specific nucleotide sequences of the chromosomal DNA and modulate gene expression . The targeting signals and post-translational modifications that direct Oxymetholone to specific compartments or organelles are essential for its function .
準備方法
合成経路と反応条件
オキシメトロンは、ジヒドロテストステロンから合成されます反応条件は通常、必要な化学的変換を促進するために、強酸または強塩基と高温の使用を伴います .
工業生産方法
オキシメトロンの工業生産は、ラボでの合成で使用される方法と同様の方法を用いた大規模な化学合成を含みます。 このプロセスは、収率と純度を最適化するために、再結晶やクロマトグラフィーなどの複数の精製工程を伴い、最終生成物が医薬品規格を満たすようにします .
化学反応解析
反応の種類
オキシメトロンは、次のようないくつかの種類の化学反応を起こします。
酸化: オキシメトロンは、酸化されて様々な代謝産物を生成することができます。
還元: この化合物は、還元されてジヒドロキシ誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、オキシメトロンのヒドロキシ化およびハロゲン化誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .
化学反応の分析
Types of Reactions
Oxymetholone undergoes several types of chemical reactions, including:
Oxidation: Oxymetholone can be oxidized to form various metabolites.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of oxymetholone, which can have different pharmacological properties .
類似化合物との比較
Similar Compounds
Methandrostenolone: Another anabolic steroid with similar muscle-building properties.
Nandrolone: Known for its ability to promote muscle growth with fewer androgenic side effects.
Stanozolol: Used for its anabolic properties but with a different side effect profile
Uniqueness
Oxymetholone is unique in its strong anabolic effects and relatively weak androgenic effects. It is particularly effective in promoting muscle growth and increasing red blood cell production, making it a valuable therapeutic agent for conditions like anemia and muscle wasting .
特性
CAS番号 |
434-07-1 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC名 |
(2E,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12+/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |
InChIキー |
ICMWWNHDUZJFDW-CCTJMHFWSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C\O)/C(=O)C4)C |
正規SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |
外観 |
Solid powder |
Color/Form |
Crystals from ethyl acetate WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER |
melting_point |
352 to 356 °F (NTP, 1992) 185-190 °C |
| 434-07-1 | |
物理的記述 |
Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992) |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
less than 1 mg/mL at 73 °F (NTP, 1992) Practically insol in water; sol in ethanol, dioxane, ether; very sol in chloroform |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Adroidin; Adroyd; Anadrol; Anadrol-50; Anadroyd; Anapolon; Anasteron; Anasterone; Becorel; Dynasten; Methabol; Nastenon; Pavisoid; Plenastril; Protanabol; Roboral; Synasteron; Zenalosyn; Oxymetholone |
蒸気圧 |
5.1X10-11 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



